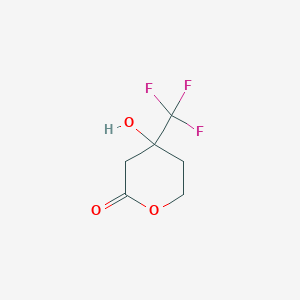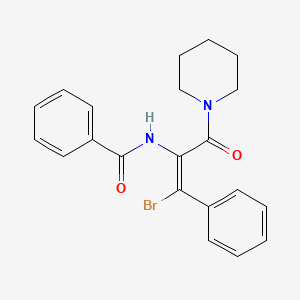
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a bromine atom, a phenyl group, a piperidine ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the enone intermediate: This can be achieved by the aldol condensation of a phenyl ketone with an aldehyde.
Bromination: The enone intermediate can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated enone can then be reacted with benzamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the piperidine ring or the benzamide moiety might yield compounds with activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
作用机制
The mechanism of action of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C21H21BrN2O2 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC 名称 |
N-[(Z)-1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18- |
InChI 键 |
BZSBLMLOQCUQIW-HNENSFHCSA-N |
手性 SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Br)/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
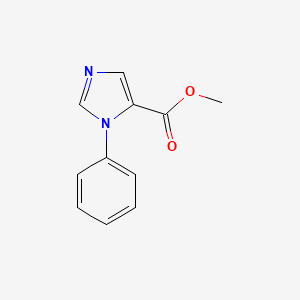
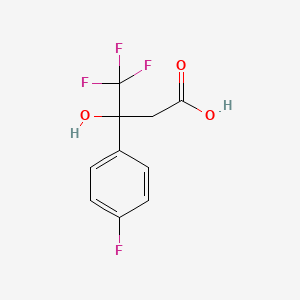
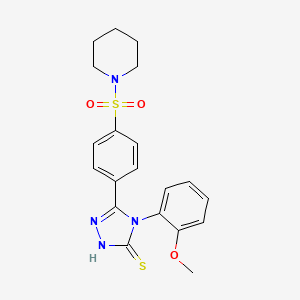
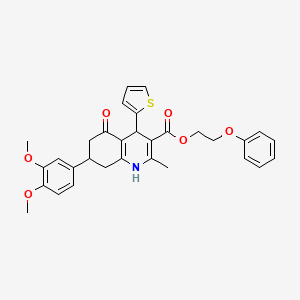
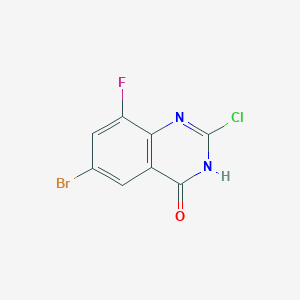
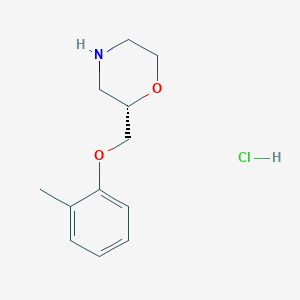
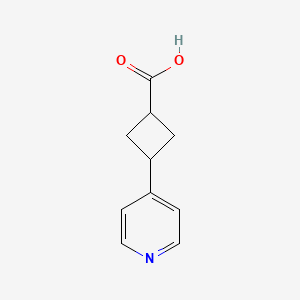

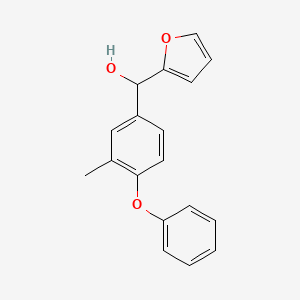
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
